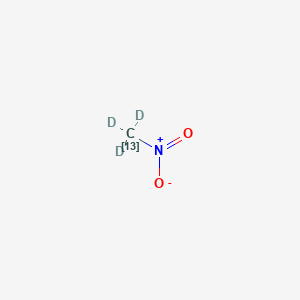
2,4-Dichloro-5-isopropylpyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves strategic functionalization to introduce different substituents, enhancing their reactivity and utility in further chemical transformations. For example, a single-step synthesis process for 2-amino-7-chlorothiazolo[5,4-d]pyrimidines showcases the versatility of pyrimidine intermediates in accommodating functionalized isothiocyanates, leading to good yields of novel, differentially functionalized compounds (Liu et al., 2005).
Molecular Structure Analysis
Molecular structure characterization often employs techniques such as NMR, FT-IR, and X-ray crystallography to elucidate the arrangement of atoms within a molecule. For instance, the solid-state molecular structure of certain pyrimidine derivatives has been comprehensively studied using X-ray crystallography, revealing insights into their conformation and stability (Barakat et al., 2015).
Chemical Reactions and Properties
Pyrimidine compounds exhibit a range of chemical reactivities, such as nucleophilic substitution reactions that are fundamental for the synthesis of various bioactive molecules. The reactivity study of synthetized 4,6-dichloro-2-(methylsulfonyl)pyrimidine highlights its potential as a nonlinear optical material, underscoring the versatility of pyrimidine derivatives in materials science (Krishna Murthy et al., 2019).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. These properties are often determined through experimental measurements and computational predictions, providing essential data for the compound's practical use.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the utility of pyrimidine derivatives in synthesis and industry. For instance, the selective addition of amines to 5-trifluoromethyl-2,4-dichloropyrimidine induced by Lewis acids demonstrates the nuanced chemical behavior of these compounds under specific conditions, facilitating targeted synthesis approaches (Richter et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity :
- 2,4-dichloro-5-isopropylpyrimidine is a versatile intermediate in the synthesis of various pyrimidine derivatives, often used for its reactivity in nucleophilic substitution reactions.
- It can be transformed into different substituted pyrimidines, demonstrating its utility in creating diverse molecular structures (Richter et al., 2013).
Drug Design and Antiviral Research :
- In the context of medicinal chemistry, derivatives of 2,4-dichloro-5-isopropylpyrimidine have been explored for their potential antiviral properties.
- For example, certain 2,4-diaminopyrimidine derivatives, which can be synthesized from 2,4-dichloro-5-isopropylpyrimidine, have shown inhibitory activity against retrovirus replication in cell culture, highlighting their potential in antiviral drug design (Hocková et al., 2003).
Structural and Computational Studies :
- Studies involving 2,4-dichloro-5-isopropylpyrimidine also include computational and spectroscopic analysis to understand its molecular characteristics and reactivity.
- For instance, investigations into the vibrational spectra and molecular dynamics of derivatives of this compound contribute to a deeper understanding of their structural properties (Al-Omary et al., 2017).
Innovative Synthetic Routes :
- New synthetic methods involving 2,4-dichloro-5-isopropylpyrimidine have been developed to create complex molecular structures such as di(het)aryl-pyrido[3,2-d]pyrimidines, which have potential applications in various chemical and pharmaceutical fields (Tikad et al., 2007).
Safety And Hazards
The safety data sheet for 2,4-Dichloropyrimidine, a similar compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for 2,4-Dichloro-5-isopropylpyrimidine are not mentioned in the search results, research in the field of pyrimidines is ongoing. There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
2,4-dichloro-5-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(2)5-3-10-7(9)11-6(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJYQYUSMHGHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-isopropylpyrimidine | |
CAS RN |
514843-12-0 | |
| Record name | 2,4-dichloro-5-(propan-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)





![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)






